molecular formula C12H8BClO3 B13918058 B-(6-Chloro-1-dibenzofuranyl)boronic acid

B-(6-Chloro-1-dibenzofuranyl)boronic acid

Katalognummer: B13918058
Molekulargewicht: 246.45 g/mol
InChI-Schlüssel: VMMKRPAIEUHFDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-(6-Chloro-1-dibenzofuranyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of chemistry and materials science. This compound is characterized by the presence of a boronic acid group attached to a dibenzofuran ring system, which is further substituted with a chlorine atom at the 6-position. The molecular formula of this compound is C12H8BClO3 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of B-(6-Chloro-1-dibenzofuranyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Aryl halide: 6-Chlorodibenzofuran

    Organoboron compound: Boronic acid derivative

    Catalyst: Palladium(II) acetate or similar palladium complexes

    Base: Potassium carbonate or similar bases

    Solvent: Tetrahydrofuran (THF) or similar solvents

    Temperature: Typically around 80-100°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: B-(6-Chloro-1-dibenzofuranyl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura coupling: Forms carbon–carbon bonds with aryl halides.

    Oxidation: Converts the boronic acid group to a hydroxyl group.

    Reduction: Reduces the boronic acid group to a borane derivative.

    Substitution: Substitutes the chlorine atom with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or similar oxidizing agents.

    Reduction: Sodium borohydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Suzuki–Miyaura coupling: Biaryl compounds.

    Oxidation: Hydroxylated dibenzofuran derivatives.

    Reduction: Borane derivatives.

    Substitution: Functionalized dibenzofuran derivatives.

Wirkmechanismus

The mechanism of action of B-(6-Chloro-1-dibenzofuranyl)boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The key steps in this mechanism include:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: B-(6-Chloro-1-dibenzofuranyl)boronic acid is unique due to the specific positioning of the chlorine atom at the 6-position, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can lead to different electronic and steric effects compared to other similar compounds, making it valuable for specific applications in organic synthesis and materials science .

Eigenschaften

Molekularformel

C12H8BClO3

Molekulargewicht

246.45 g/mol

IUPAC-Name

(6-chlorodibenzofuran-1-yl)boronic acid

InChI

InChI=1S/C12H8BClO3/c14-9-5-1-3-7-11-8(13(15)16)4-2-6-10(11)17-12(7)9/h1-6,15-16H

InChI-Schlüssel

VMMKRPAIEUHFDN-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C2C3=C(C(=CC=C3)Cl)OC2=CC=C1)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.